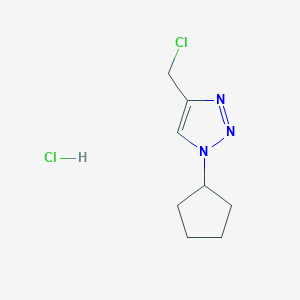

4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride

Description

4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride is a triazole derivative featuring a chloromethyl group at the 4-position and a cyclopentyl substituent at the 1-position of the triazole ring, stabilized as a hydrochloride salt. The compound’s synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method, to yield the 1,4-disubstituted triazole core . The hydrochloride salt form enhances solubility and stability compared to hygroscopic alternatives like mesylates, as observed in related compounds . Its structural features, particularly the bulky cyclopentyl group, influence steric and electronic properties, making it distinct from simpler triazole analogs.

Properties

IUPAC Name |

4-(chloromethyl)-1-cyclopentyltriazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3.ClH/c9-5-7-6-12(11-10-7)8-3-1-2-4-8;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVCYMHJCNOXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(N=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. The compound features a unique structure that includes a triazole ring and a cyclopentyl group, with a chloromethyl substituent that enhances its reactivity and potential applications in medicinal chemistry and agrochemicals .

- Molecular Formula : C₈H₁₃Cl₂N₃

- Molecular Weight : 222.11 g/mol

- CAS Number : 2098089-43-9

The biological activity of this compound is largely influenced by its ability to interact with various biological targets. The chloromethyl group can undergo nucleophilic substitution reactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions with biomolecules .

Biological Activities

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities, including:

- Antimicrobial Activity : Triazoles have been shown to possess antibacterial and antifungal properties. Studies suggest that this compound may inhibit the growth of various Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Similar triazole derivatives have demonstrated the ability to modulate cytokine release in human peripheral blood mononuclear cells (PBMCs). For instance, studies have shown that certain triazole derivatives can significantly reduce tumor necrosis factor-alpha (TNF-α) levels .

- Anticancer Potential : Triazoles are being explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against bacterial strains. The results indicated that compounds similar to this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from low to moderate levels .

Anti-inflammatory Activity Assessment

In vitro studies involving PBMCs demonstrated that triazole derivatives reduced TNF-α production significantly. Compounds were tested at various concentrations (10 µg/mL to 100 µg/mL), showing a dose-dependent decrease in cytokine release. The most effective compounds achieved a reduction of TNF-α by up to 60% compared to control groups .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole | Methyl group instead of cyclopentyl | Different biological activity profile |

| 4-Amino-1-cyclopentyl-1H-1,2,3-triazole | Amino group at position 4 | Enhanced solubility and potential for drug development |

| 5-(Cyclopentyl)-1H-1,2,3-triazole | Cyclopentyl group at position 5 | Variability in reactivity and applications |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities:

Antimicrobial Activity

Triazoles are known for their antibacterial and antifungal properties. Studies have demonstrated that 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentrations (MICs) : Various triazole derivatives showed MICs ranging from low to moderate levels against tested bacterial strains.

Anti-inflammatory Effects

Compounds similar to this triazole have been shown to modulate cytokine release in human peripheral blood mononuclear cells (PBMCs). For instance:

- TNF-α Reduction : In vitro studies indicated that certain derivatives could reduce TNF-α levels significantly, achieving reductions of up to 60% compared to control groups at concentrations between 10 µg/mL and 100 µg/mL.

Anticancer Potential

Triazoles are being explored for their anticancer properties. The structural features of this compound may enhance its ability to inhibit cancer cell proliferation. Research is ongoing to determine specific mechanisms of action and efficacy against various cancer cell lines.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups and structural configuration. Below is a comparative table illustrating its relationship with similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole | Methyl group instead of cyclopentyl | Different biological activity profile |

| 4-Amino-1-cyclopentyl-1H-1,2,3-triazole | Amino group at position 4 | Enhanced solubility and potential for drug development |

| 5-(Cyclopentyl)-1H-1,2,3-triazole | Cyclopentyl group at position 5 | Variability in reactivity and applications |

Case Studies and Research Findings

Recent studies have focused on the biological activities of triazole derivatives:

- A study evaluating antimicrobial efficacy found that compounds similar to this triazole exhibited promising activity against both Gram-positive and Gram-negative bacteria.

- Another investigation into anti-inflammatory effects demonstrated that certain derivatives could significantly modulate cytokine release in PBMCs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Chloromethyl at the 4-position is a reactive handle for further functionalization, common in drug intermediates .

Salt Forms :

- Hydrochloride salts are preferred for stability and solubility, as seen in both the target compound and 1-methyl analogs . Mesylate salts, while common, are hygroscopic and less stable .

Synthetic Efficiency: CuAAC ensures regioselective 1,4-disubstitution (>95% yield) , whereas non-catalytic Huisgen reactions yield mixtures of 1,4- and 1,5-triazoles .

The cyclopentyl group may enhance membrane permeability due to increased lipophilicity .

Data Table: Inferred Physicochemical Properties

| Property | 4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole HCl | 1-Methyl Analog | 1-Aryl-4-nitro Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~230-250 (estimated) | ~180-200 | ~200-220 |

| Solubility (H₂O) | High (HCl salt) | Moderate | Low (neutral form) |

| Melting Point | Not reported; likely >150°C (HCl salt trend) | ~120-140°C | ~80-100°C |

| Reactivity | High (chloromethyl group) | Moderate | Low (electron-withdrawing nitro) |

Preparation Methods

Alkylation-Based Synthesis Using 4-(Chloromethyl)-1-cyclopentyl Precursors

A key method involves the alkylation of intermediates with 4-(chloromethyl)-1-cyclopentyl derivatives. According to a patent describing related compounds, the preparation of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride can be achieved through a multi-step process involving:

- Preparation of 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (a structurally related intermediate) using reagents such as 1,3,5-trioxane and thionyl chloride.

- Subsequent alkylation reactions where the chloromethyl group serves as an electrophile to introduce the cyclopentyl-1,2,3-triazole moiety.

- Use of alkylation step alkali (bases) and solvents excluding dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) to optimize reaction conditions and yields.

- Reduction and hydrolysis steps may be involved to obtain the final hydrochloride salt form.

This patent emphasizes the importance of controlling the solvent and base to avoid side reactions and improve selectivity toward the desired triazole hydrochloride.

Cycloaddition Reactions for Triazole Ring Formation

The 1,2,3-triazole core is commonly synthesized via [3+2] cycloaddition reactions between azides and alkynes or related dipolarophiles. A recent synthetic methodology highlights:

- The use of β-carbonyl phosphonates and azides under mild conditions with cesium carbonate in dimethyl sulfoxide (DMSO) to form multisubstituted 1,2,3-triazoles in high yields (87–92%).

- This method allows for regioselective formation of the triazole ring, which can be functionalized at the 4-position with chloromethyl groups by appropriate choice of starting materials.

- The reaction proceeds efficiently at moderate temperatures, and the products are purified by standard chromatographic techniques.

- The method is adaptable to various functional groups, including cyclopentyl substituents, which are relevant for the target compound.

This approach is advantageous due to its mild conditions, high regioselectivity, and applicability to complex substituted triazoles.

Direct Substitution and Halogenation Approaches

Other preparative strategies involve direct halogenation or substitution on preformed triazole rings:

- Halogenation of triazole derivatives using N-bromosuccinimide (NBS) or other halogenating agents in the presence of bases such as potassium carbonate in solvents like isopropyl acetate at room temperature.

- Subsequent substitution reactions with chloromethyl groups can be performed by reacting triazole intermediates with chloromethylating agents under controlled conditions.

- The hydrochloride salt formation is typically achieved by acidification with hydrochloric acid after purification.

These methods provide moderate to good yields (around 40–80%) depending on reaction scale and conditions and are supported by experimental data from synthetic organic chemistry literature.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Solvent and Base Effects: The alkylation step is sensitive to solvent choice; polar aprotic solvents like DMF and DMA are avoided due to side reactions or poor selectivity in the patent method. In contrast, DMSO is favored in the cycloaddition method for its ability to stabilize intermediates and promote high yields.

Regioselectivity and Functional Group Tolerance: The cycloaddition approach demonstrates excellent regioselectivity for 1,2,3-triazole formation, which is crucial for obtaining the correct substitution pattern in this compound.

Reaction Times and Temperatures: Alkylation and halogenation reactions typically require several hours at elevated temperatures (60–100°C), while cycloaddition can be completed within 30 minutes to a few hours at moderate temperatures (room temperature to 100°C).

Purification and Salt Formation: After synthesis, the crude product is often purified by silica gel chromatography or recrystallization. Hydrochloride salt formation is achieved by acidification with hydrochloric acid, which improves stability and handling.

Q & A

Basic Research Questions

Q. What are the key steps and conditions for synthesizing 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride?

- Methodological Answer : Synthesis typically involves azide-alkyne cycloaddition (e.g., copper-catalyzed Huisgen reaction). Key steps include:

- Catalyst selection : Copper(I) iodide is commonly used to accelerate triazole ring formation .

- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .

- Temperature control : Reactions often proceed at 50–80°C to balance yield and selectivity .

- Purification : Column chromatography or recrystallization is employed to isolate the hydrochloride salt.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopentyl and chloromethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystallographic details of the triazole ring and counterion arrangement (if crystalline) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Hazard assessment : Similar triazole derivatives may exhibit flammability or reactivity; conduct a risk assessment using Safety Data Sheets (SDS) .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .

- Machine learning : Train models on existing triazole synthesis data to predict optimal catalysts or solvent combinations .

- Feedback loops : Integrate experimental results (e.g., yield, selectivity) into computational workflows to refine predictions .

Q. How should researchers resolve contradictory spectral data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR/MS data with structurally analogous compounds (e.g., 1-(4-chlorophenyl)-N-cyclohexyl-triazole derivatives) .

- Dynamic NMR : Investigate conformational flexibility (e.g., cyclopentyl ring puckering) causing signal splitting .

- Statistical DOE : Use factorial design to isolate variables (e.g., pH, temperature) affecting spectral clarity .

Q. What strategies assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., cytochrome P450) using fluorescence-based kinetic assays .

- Docking simulations : Model triazole-enzyme interactions to identify binding motifs .

- Selectivity profiling : Compare IC₅₀ values against related enzymes to evaluate specificity .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer :

- pH-dependent stability : Conduct accelerated degradation studies at pH 2–12, monitoring decomposition via HPLC .

- Kinetic analysis : Track chloromethyl group hydrolysis rates using UV-Vis spectroscopy .

- Counterion effects : Compare reactivity of the hydrochloride salt with freebase forms .

Q. What methodologies evaluate the compound’s stability in long-term storage?

- Methodological Answer :

- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity; analyze degradation products via LC-MS .

- Solid-state stability : Use XRD to detect crystallinity changes over time .

Q. How do heterogeneous catalysts compare to homogeneous catalysts in its synthesis?

- Methodological Answer :

- Catalyst screening : Test immobilized copper nanoparticles (heterogeneous) vs. CuI (homogeneous) for yield and recyclability .

- Leaching tests : Analyze reaction filtrates via ICP-MS to quantify metal contamination .

- Green metrics : Compare E-factors and atom economy for each catalytic system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.